Lenalidomide-PEG4-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-PEG4-C2-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of PEG4 (a polyethylene glycol chain with four ethylene glycol units) and a C2-acid group enhances its solubility and bioavailability, making it a valuable compound for various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-PEG4-C2-acid involves several steps:
Cyclization: The brominated product is then cyclized with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor.
PEGylation: The lenalidomide derivative is then conjugated with a PEG4 chain and a C2-acid group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability and environmental safety, using green chemistry principles to minimize hazardous by-products .
化学反応の分析
Types of Reactions
Lenalidomide-PEG4-C2-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the precursor is reduced to an amine group.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
科学的研究の応用
Lenalidomide-PEG4-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Lenalidomide-PEG4-C2-acid exerts its effects through several mechanisms:
Immunomodulation: It modulates the immune system by altering cytokine production and activating T cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Induces the degradation of specific proteins by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase.
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide analogue with similar but more potent effects.
Lenalidomide-CO-PEG4-C2-azide: A related compound with a different functional group, used for similar applications.
Uniqueness
Lenalidomide-PEG4-C2-acid stands out due to its enhanced solubility and bioavailability, making it more effective in various applications compared to its analogues.
特性
分子式 |
C24H33N3O9 |
---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H33N3O9/c28-21-5-4-20(23(31)26-21)27-16-18-17(24(27)32)2-1-3-19(18)25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(29)30/h1-3,20,25H,4-16H2,(H,29,30)(H,26,28,31) |
InChIキー |
GFIMLYCPOPPQRQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。